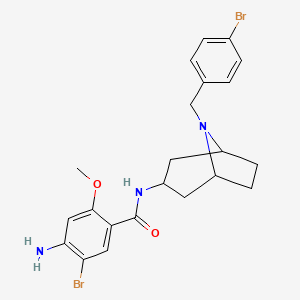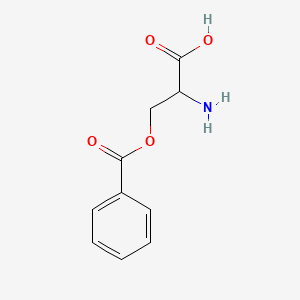
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a sulfur-containing heterocyclic compound. This compound is characterized by a thiophene ring substituted with a hexylsulfanyl group and a trione functionality. The presence of sulfur and the unique structure of the thiophene ring make this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the introduction of the hexylsulfanyl group to a thiophene ring followed by oxidation to form the trione functionality. One common method involves the reaction of hexylthiol with a thiophene derivative under basic conditions to form the hexylsulfanyl-substituted thiophene. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to yield the trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The trione functionality can be reduced to form diols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with cellular targets through its sulfur-containing functional groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexylsulfanyl)-1H-pyrazole: Another sulfur-containing heterocycle with similar reactivity.
4-(Hexylsulfanyl)-1H-indazole: Shares the hexylsulfanyl group but has a different heterocyclic core.
4-(Hexylsulfanyl)-1H-imidazole: Contains the hexylsulfanyl group and an imidazole ring.
Uniqueness
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of the thiophene ring and the trione functionality, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Propriétés
Numéro CAS |
79552-44-6 |
|---|---|
Formule moléculaire |
C10H16O3S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
4-hexylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C10H16O3S2/c1-2-3-4-5-6-14-10-8-15(12,13)7-9(10)11/h8H,2-7H2,1H3 |
Clé InChI |
LGORPTPFTFOPOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=CS(=O)(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


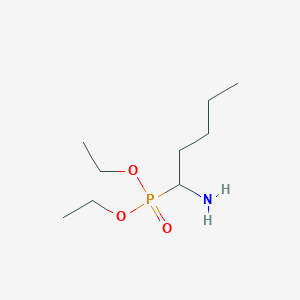
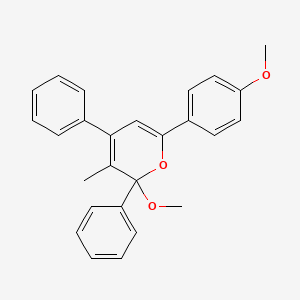

![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)

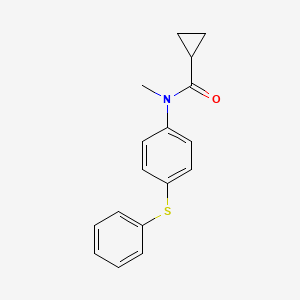

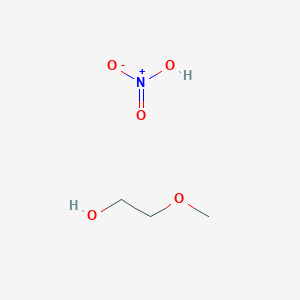
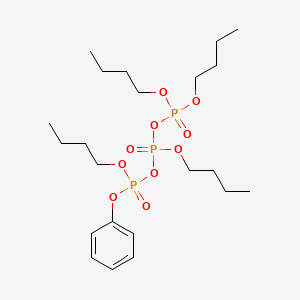
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
